molecular formula C11H11ClN2O2S B13319215 1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride

1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride

Cat. No.: B13319215
M. Wt: 270.74 g/mol
InChI Key: VFWHKDFTUNFLLZ-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H11ClN2O2S It is a sulfonyl chloride derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 1-phenyl-1H-pyrazole with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and other substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophilic sites on proteins and other biomolecules, leading to covalent modification. The pyrazole ring may also interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials .

Biological Activity

1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride, also known by its CAS number 81470801, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁ClN₂O₂S
  • Molecular Weight : 256.73 g/mol
  • Structure : The compound contains a pyrazole ring substituted with a phenyl group and a sulfonyl chloride functional group, which is critical for its reactivity and biological interactions .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activities of various pyrazole derivatives, including this compound.

CompoundMicroorganism TestedInhibition Zone (mm)Reference
This compoundE. coli30 mm
Pyrazole derivative AStaphylococcus aureus28 mm
Pyrazole derivative BCandida albicans25 mm
Pyrazole derivative CPseudomonas aeruginosa22 mm

The compound showed a strong inhibitory effect against Escherichia coli, with an inhibition zone of 30 mm , indicating its potential as an antibacterial agent. Other derivatives have also shown promising results against various pathogens.

The biological activity of this compound is attributed to several mechanisms:

  • Cell Membrane Disruption : Studies suggest that pyrazole derivatives can compromise bacterial cell membranes, leading to cell lysis and death .
  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial metabolism, which further contributes to their antimicrobial efficacy .

Study on Antimicrobial Properties

In a study conducted by Qi et al. (2022), various pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against a range of microorganisms. The results indicated that certain compounds exhibited remarkable antibacterial and antifungal activities, with specific focus on the structure–activity relationship (SAR) .

Comparative Analysis with Standard Antibiotics

A comparative analysis was performed where the antimicrobial effects of this compound were measured against standard antibiotics. The compound displayed comparable or superior activity against certain strains of bacteria, suggesting its potential application in developing new antimicrobial agents .

Properties

Molecular Formula

C11H11ClN2O2S

Molecular Weight

270.74 g/mol

IUPAC Name

1-(1-phenylpyrazol-4-yl)ethanesulfonyl chloride

InChI

InChI=1S/C11H11ClN2O2S/c1-9(17(12,15)16)10-7-13-14(8-10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

VFWHKDFTUNFLLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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